

Application Note: Synthesis of Nylon 6,10 Rope via Interfacial Polymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Hexanediamine

Cat. No.: B7767898

[Get Quote](#)

Abstract

This document provides a detailed protocol for the synthesis of nylon 6,10 rope through interfacial polymerization of **1,6-hexanediamine** and sebacoyl chloride. This method is a classic and visually compelling demonstration of step-growth polymerization, yielding a polyamide with robust mechanical properties.^{[1][2]} The protocol is intended for researchers and scientists in materials science and polymer chemistry. Safety precautions, reagent preparation, the polymerization procedure, and methods for sample characterization are outlined.

Introduction

Nylon 6,10 is a type of polyamide synthesized from two monomers: **1,6-hexanediamine**, which contains six carbon atoms, and sebacoyl chloride, which contains ten carbon atoms.^{[2][3]} The "6,10" designation in its name is derived from the number of carbon atoms in the diamine and the diacid chloride monomers, respectively.^[4] The synthesis is a condensation polymerization, where the amine and acid chloride functional groups react to form an amide bond, with the elimination of a small molecule, in this case, hydrogen chloride (HCl).^{[5][6]}

The reaction is typically performed as an interfacial polymerization, where the two immiscible monomer solutions react at the boundary layer between them.^{[1][7]} The diamine is dissolved in an aqueous phase, often with a base like sodium hydroxide to neutralize the HCl byproduct, while the diacid chloride is dissolved in a nonpolar organic solvent.^{[5][6]} A film of nylon polymer forms at the interface and can be drawn out continuously as a "rope".^[8] This method allows for the formation of high molecular weight polymers at ambient conditions without the need for

precise stoichiometric amounts of each monomer.^[7] Due to its low moisture absorption, strength, and toughness, Nylon 6,10 is utilized in various applications, including bristles for brushes, electrical insulators, and specialty filaments.^{[4][9]}

Experimental Protocol

This protocol details the step-by-step procedure for synthesizing nylon 6,10 rope.

2.1 Materials and Equipment

Reagents	Equipment
1,6-Hexanediamine ($\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$)	100 mL Beaker
Sebacoyl chloride ($\text{ClCO}(\text{CH}_2)_8\text{COCl}$)	Glass stirring rod
Sodium hydroxide (NaOH)	Forceps or tweezers
Hexane (or cyclohexane)	Graduated cylinders
Deionized water	Weighing balance
Acetone (for washing)	Fume hood
Ethanol (for washing)	Personal Protective Equipment (gloves, goggles)

2.2 Reagent Preparation

- Aqueous Solution (Amine Phase): In a fume hood, dissolve 2.2 g of **1,6-hexanediamine** and 1.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water in a 100 mL beaker.^[1] Stir until all solids are dissolved.
- Organic Solution (Acid Chloride Phase): In a separate beaker, dissolve 1.5 mL of sebacoyl chloride in 50 mL of hexane.^{[1][5]}

2.3 Polymerization Procedure

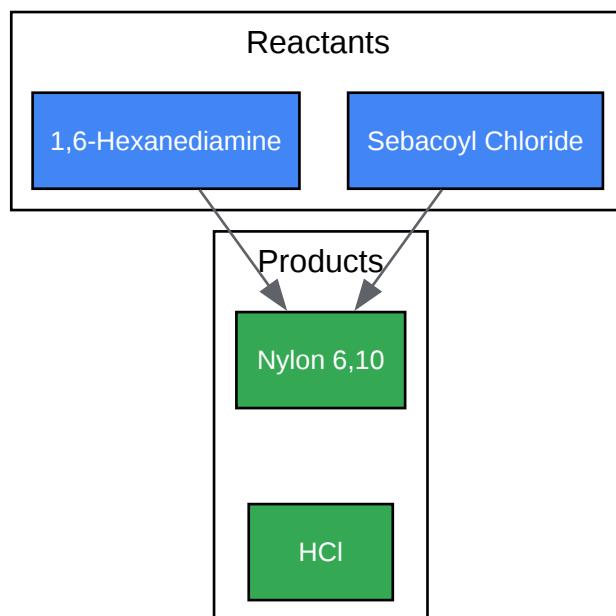
- Carefully and slowly pour the organic solution (sebacoyl chloride in hexane) on top of the aqueous solution (**1,6-hexanediamine** in water) in the beaker, minimizing mixing of the two

layers.[5][10] This can be achieved by tilting the beaker and pouring the organic solution down the side.[8][11]

- Two distinct layers will form as the solutions are immiscible.[3] A film of nylon 6,10 will immediately form at the interface between the two layers.[8]
- Using a pair of forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards slowly and steadily from the beaker.[1][8]
- A continuous strand or "rope" of nylon will be drawn from the interface.[8] The polymer will continue to form at the interface until one of the reactants is depleted.[1]
- Wind the nylon rope onto a glass rod or a test tube.
- After the polymerization is complete, wash the collected nylon rope thoroughly with water, followed by a rinse with ethanol or acetone to aid in drying.[1][5]
- Lay the washed nylon rope on a paper towel and allow it to air dry completely.[6]

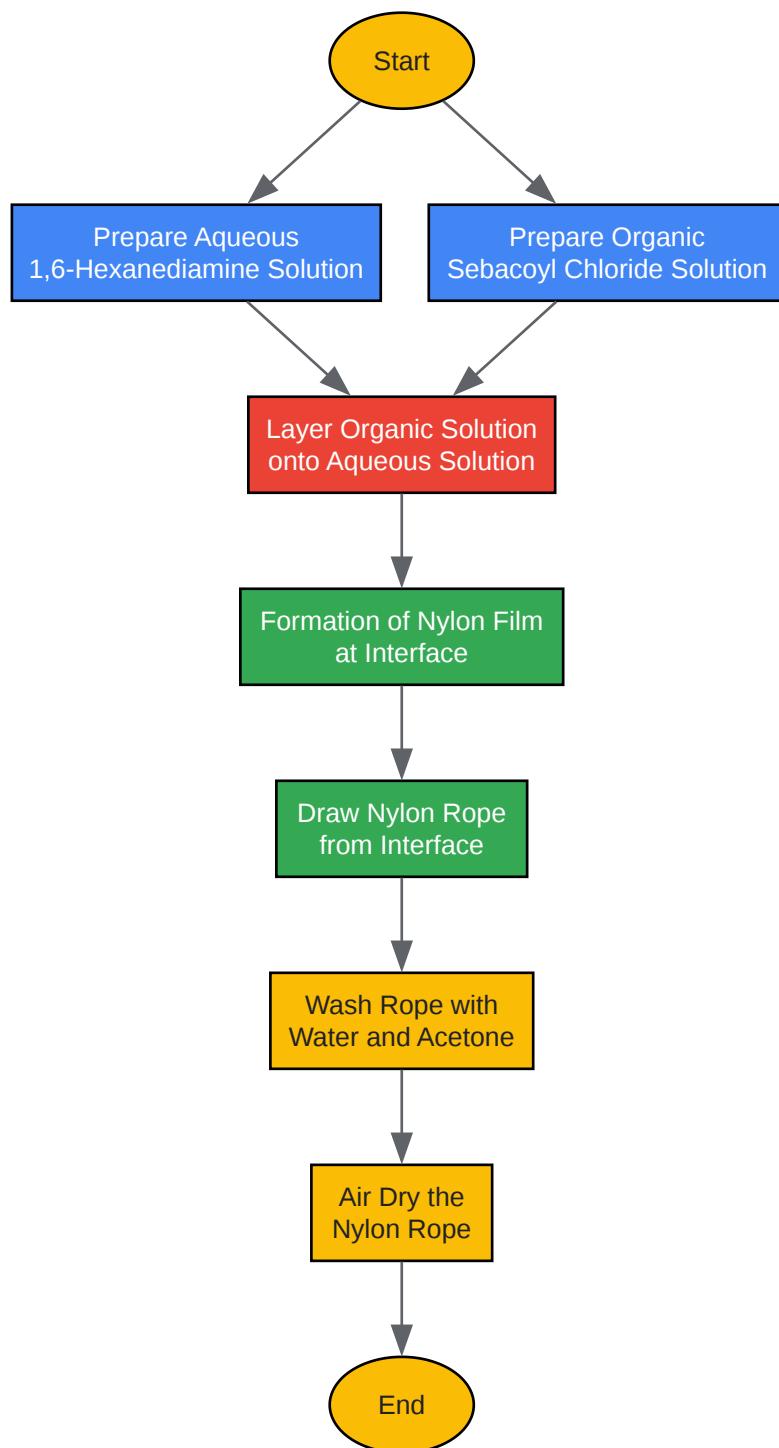
2.4 Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- **1,6-hexanediamine** is corrosive and irritating to the skin, eyes, and respiratory system.[11][12]
- Sebacoyl chloride is corrosive and a lachrymator (induces tearing).[11][12]
- Sodium hydroxide is extremely caustic and can cause severe burns.[11]
- Hexane is flammable and its vapor can be irritating.[11][12]
- Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[5]


Data Presentation

The following table summarizes the quantitative data and properties for the synthesis of nylon 6,10.

Parameter	Value	Reference
Reactants		
1,6-Hexaminediamine (HMDA)	2.2 g	[1]
Sebacoyl chloride	1.5 mL	[5][13]
Sodium hydroxide (NaOH)	1.5 g	[1]
Solvents		
Deionized water	50 mL	[1]
Hexane	50 mL	[5]
Nylon 6,10 Properties		
Molecular Weight of Repeat Unit	282.43 g/mol	[9]
Melting Temperature	215°C	[9]
Glass Transition Temperature	50°C	[9]
Crystalline Density (at 25°C)	1.19 g/cm ³	[9]
Amorphous Density (at 25°C)	1.04 g/cm ³	[9]


Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of nylon 6,10.

[Click to download full resolution via product page](#)

Caption: Chemical reaction for the synthesis of Nylon 6,10.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Nylon 6,10 synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. terrificscience.org [terrificscience.org]
- 2. studylib.net [studylib.net]
- 3. pslc.ws [pslc.ws]
- 4. Nylon 6/10 (PA) — Polyamide 6/10 | RTP Company [rtpcompany.com]
- 5. standing.weebly.com [standing.weebly.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. O670: Polymerization – Synthesis of Nylon | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 9. scribd.com [scribd.com]
- 10. Making nylon: the ‘nylon rope trick’ | Class experiment | RSC Education [edu.rsc.org]
- 11. Polymers: How to Make Nylon [home.miracosta.edu]
- 12. Nylon Rope Trick | Department of Chemistry | University of Washington [chem.washington.edu]
- 13. studylib.net [studylib.net]
- To cite this document: BenchChem. [Application Note: Synthesis of Nylon 6,10 Rope via Interfacial Polymerization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767898#step-by-step-guide-to-making-nylon-rope-with-1-6-hexanediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com